molecular formula C8H6FN3 B066806 7-Fluoroquinazolin-2-amine CAS No. 190274-01-2

7-Fluoroquinazolin-2-amine

Cat. No. B066806
M. Wt: 163.15 g/mol
InChI Key: LEJSJPUMRRROQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Fluoroquinazolin-2-amine involves cyclization, chlorination, and nucleophilic substitution starting from 2-amino-4-fluoro benzoic acid and urea. This process has been optimized to achieve a total yield of 51% (Zhou et al., 2019). Additionally, efficient synthesis methods include copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds to prepare 2-hetaryl-substituted quinazolinones (Li et al., 2014).

Molecular Structure Analysis

The structure of 7-Fluoroquinazolin-2-amine and its derivatives has been confirmed through various spectroscopic methods, including H NMR and MS spectrum, ensuring the accuracy of the synthesized compounds (Zhou et al., 2019).

Chemical Reactions and Properties

7-Fluoroquinazolin-2-amine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity allows for the generation of novel derivatives with potential anticancer properties, as seen in the synthesis of 4-aminoquinoline derivatives exhibiting cytotoxic effects on human breast tumor cell lines (Zhang et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine : This compound is synthesized from 2-amino-4-fluoro benzoic acid and urea, showcasing a rapid synthetic method that yields important intermediates for small molecule anticancer drugs. The total yield from the three-step synthesis process was 51% (Zhihui Zhou et al., 2019).
  • Synthesis of 5-and 7-fluoroquinazolin-4(1H)-ones : This research presents convenient routes for synthesizing 5-fluoroquinazolin-4-ones and 7-fluoroquinazolin-4-one, highlighting methods for cyclocondensation of 6-fluoroanthranilamide with various reactants to obtain fluoroquinazolinones (A. A. Layeva et al., 2007).

Biological Activities

  • Anticancer Properties : Indole-aminoquinazoline hybrids were synthesized and evaluated for cytotoxicity against a variety of human cancer cell lines, including lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. Compounds showed significant and moderate activity, particularly against colorectal adenocarcinoma and hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents (M. Mphahlele et al., 2018).
  • Antibacterial Properties : New 8-nitrofluoroquinolone models were synthesized and demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. Notably, derivatives showed good activity against S. aureus with MIC values ranging approximately from 2-5 µg/mL (Y. Al-Hiari et al., 2007).
  • Antitubercular Activity : The synthesis and evaluation of 2,4-diaminoquinazoline series as anti-tubercular agents revealed a compound class with effective inhibition of Mycobacterium tuberculosis growth, suggesting potential lead candidates for tuberculosis drug discovery (J. Odingo et al., 2014).

Safety And Hazards

The safety data sheet for 7-Fluoroquinazolin-2-amine indicates that it has acute toxicity when ingested and can cause skin irritation .

Future Directions

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .

properties

IUPAC Name

7-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSJPUMRRROQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440649
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinazolin-2-amine

CAS RN

190274-01-2
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-difluorobenzaldehyde (4.26 g, 30 mmol), guanidine carbonate (5.40 g, 30 mmol), N,N-diisopropylethylamine (3.87 g, 30 mmol), and N,N-dimethylacetamide (25 mL) are heated at 160 degrees Celsius overnight. The crude product is taken up in ethyl acetate/water. The organic layer is dried over magnesium sulfate, then concentrated and subjected to chromatography, affording the desired 7-fluoroquinazolin-2-amine (0.95 g, 19%). LC/MS m/z=164 [M+H]+.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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